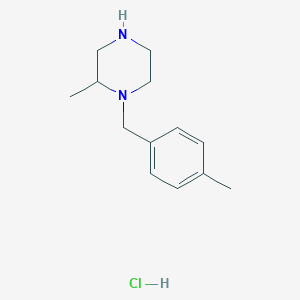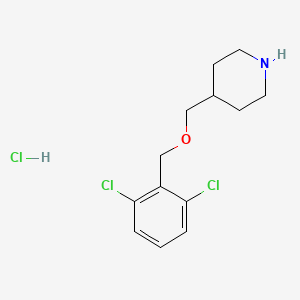![molecular formula C12H19Cl2N3 B3229775 [1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-4-yl]-methyl-amine hydrochloride CAS No. 1289387-41-2](/img/structure/B3229775.png)
[1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-4-yl]-methyl-amine hydrochloride
Übersicht
Beschreibung
[1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-4-yl]-methyl-amine hydrochloride: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a chlorinated pyridine moiety and a methylamine group, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-4-yl]-methyl-amine hydrochloride typically involves multiple steps. One common method includes the reaction of 6-chloro-3-pyridinemethanol with piperidine under specific conditions to form the intermediate, which is then further reacted with methylamine to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: The chlorinated pyridine moiety allows for various substitution reactions, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted pyridine compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-4-yl]-methyl-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: The compound has been studied for its potential biological activities, including its interaction with specific receptors and enzymes. It serves as a lead compound in drug discovery and development, particularly in the search for new therapeutic agents .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies for the treatment of certain diseases, including cancer and inflammatory conditions .
Industry: Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility makes it a valuable intermediate in the synthesis of various commercial products .
Wirkmechanismus
The mechanism of action of [1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-4-yl]-methyl-amine hydrochloride involves its interaction with specific molecular targets. It is known to block a receptor called CSF-IR, to which a protein called macrophage colony-stimulating factor (M-CSF) attaches. By inhibiting this interaction, the compound can modulate immune responses and reduce inflammation .
Vergleich Mit ähnlichen Verbindungen
- [5-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-pyridin-2-yl]-(6-trifluoromethyl-pyridin-3-ylmethyl)-amine hydrochloride
- 2-(5-Butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole
- 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one
Uniqueness: What sets [1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-4-yl]-methyl-amine hydrochloride apart from similar compounds is its specific substitution pattern and the presence of both a piperidine ring and a chlorinated pyridine moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]-N-methylpiperidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3.ClH/c1-14-11-4-6-16(7-5-11)9-10-2-3-12(13)15-8-10;/h2-3,8,11,14H,4-7,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFMTUMLOPLKIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)CC2=CN=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289387-41-2 | |
| Record name | 4-Piperidinamine, 1-[(6-chloro-3-pyridinyl)methyl]-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289387-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B3229711.png)
![[1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride](/img/structure/B3229723.png)




![[2-(3-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B3229770.png)




